(5-Chloropyrimidin-2-yl)methanol
Overview
Description
“(5-Chloropyrimidin-2-yl)methanol” is a synthetic compound with the molecular formula C5H5ClN2O . It is also known as "5-Chloro-2-(hydroxymethyl)pyrimidine" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 5-position with a chlorine atom and at the 2-position with a methanol group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 144.56 g/mol . Additional physical and chemical properties such as boiling point, melting point, and density are not specified in the retrieved sources.Scientific Research Applications
Crystal Structure Analysis
- The structural analysis of related pyrimidine derivatives reveals their potential in crystallography and material science. For instance, the crystal structure of a pyrimidine fungicide shows how specific angles and hydrogen bonds contribute to a three-dimensional network, highlighting the significance of pyrimidine derivatives in understanding molecular interactions and designing materials with desired properties (Kang, Kim, Park, & Kim, 2015).
Synthesis of Optically Pure Compounds
- Research on optically pure aziridin-2-yl methanols as NMR sensors for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers showcases the application of pyrimidine derivatives in synthetic chemistry and analytical methods. These compounds offer a reliable approach for the determination of enantiomeric excess, indicating their value in stereoselective synthesis and analysis (Malinowska, Jarzyński, Pieczonka, Rachwalski, Leśniak, & Zawisza, 2020).
Novel Synthesis Methods
- Innovative synthesis methods for α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol, a compound related to trimethoprim production, highlight the ongoing efforts to improve the synthesis of pyrimidine derivatives. These advancements not only enhance the efficiency of producing key compounds but also demonstrate the broad applicability of pyrimidine derivatives in pharmaceutical synthesis and food safety research (Lai-cai, 2013).
Antimicrobial and Anticancer Agents
- The development of novel pyrazole derivatives with pyrazolyl and pyrimidin moieties for potential antimicrobial and anticancer applications underscores the biological relevance of pyrimidine derivatives. These compounds exhibit promising activity against specific cancer lines and microbial strains, illustrating the potential of pyrimidine-based structures in therapeutic development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chiral Intermediate Production
- The production of key chiral intermediates for pharmaceuticals, such as Betahistine, through biocatalytic methods using pyrimidine derivatives, demonstrates the intersection of biotechnology and synthetic chemistry. These studies not only provide insights into the efficient synthesis of chiral compounds but also open avenues for green chemistry applications (Ni, Zhou, & Sun, 2012).
Mechanism of Action
Properties
IUPAC Name |
(5-chloropyrimidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHUYPEVMKBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717069 | |
Record name | (5-Chloropyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-98-1 | |
Record name | 5-Chloro-2-pyrimidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944902-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Chloropyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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